molecular formula C25H26N4O B11211809 7-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11211809
M. Wt: 398.5 g/mol
InChI Key: HUEAMKWWOHBZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with pyrrole derivatives under acidic conditions, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl and phenyl substituents, along with the piperidine moiety, contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H26N4O/c1-18-12-14-28(15-13-18)24-23-22(19-6-4-3-5-7-19)16-29(25(23)27-17-26-24)20-8-10-21(30-2)11-9-20/h3-11,16-18H,12-15H2,1-2H3

InChI Key

HUEAMKWWOHBZGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.